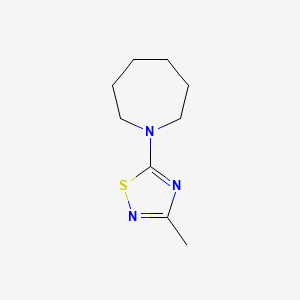
3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Computational and Pharmacological Evaluation
Research on similar heterocyclic compounds, including 1,3,4-oxadiazole and pyrazole derivatives, has explored their potential in various biomedical applications. These compounds have been computationally evaluated for their binding to targets like epidermal growth factor receptor (EGFR), tubulin, and enzymes like COX-2 and 5-lypoxygenase. Their applications include tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Specifically, these derivatives exhibit moderate inhibitory effects and show potential as antitumor and anti-inflammatory agents (Faheem, 2018).
Optical Properties in Organic Chemistry
In the field of organic chemistry, particularly in the study of optical properties, derivatives of 1,3,4-oxadiazole have been synthesized and investigated. The research focuses on the synthesis and characterization of these derivatives, exploring their structural and optical properties. This includes studying their UV-Vis absorption and photoluminescence spectra, providing insights into their potential applications in materials science (Hughes et al., 2004).
Medicinal Potentials
The study of 1,3,4-oxadiazole scaffolds has also extended to assessing their medicinal potentials. Research in this area involves the synthesis and evaluation of these compounds for antimicrobial and antioxidant activities. The findings suggest that certain derivatives show strong antioxidant activity, highlighting their potential in pharmaceutical research (Chennapragada & Palagummi, 2018).
Insecticidal Activity
In agricultural research, 1,3,4-oxadiazole derivatives have been synthesized and tested for their insecticidal activities. This includes evaluating their effectiveness against pests like the diamondback moth. The structure-activity relationships of these compounds are studied to understand their insecticidal properties and potential applications in pest management (Qi et al., 2014).
Antiviral Activity
Some studies have also explored the antiviral properties of compounds based on 1,3,4-oxadiazole. Research in this area has led to the discovery of novel derivatives with promising antiviral activity against strains like the avian influenza virus H5N1. This highlights the potential use of these compounds in the development of new antiviral drugs (Flefel et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 3-(4-bromophenyl)-1-phenylprop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate and butyl bromide to form 3-(4-bromophenyl)-5-(2-butoxyphenyl)-1H-pyrazole. Finally, this compound is reacted with cyanic acid to form the target compound, 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole.", "Starting Materials": [ "4-bromobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "butyl bromide", "cyanic acid" ], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-bromophenyl)-1-phenylprop-2-en-1-one.", "Step 2: 3-(4-bromophenyl)-1-phenylprop-2-en-1-one is reacted with hydrazine hydrate and butyl bromide in the presence of a base such as potassium carbonate to form 3-(4-bromophenyl)-5-(2-butoxyphenyl)-1H-pyrazole.", "Step 3: 3-(4-bromophenyl)-5-(2-butoxyphenyl)-1H-pyrazole is reacted with cyanic acid in the presence of a base such as triethylamine to form 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole." ] } | |
Numéro CAS |
1094606-51-5 |
Formule moléculaire |
C21H19BrN4O2 |
Poids moléculaire |
439.313 |
Nom IUPAC |
3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H19BrN4O2/c1-2-3-12-27-19-7-5-4-6-16(19)17-13-18(25-24-17)21-23-20(26-28-21)14-8-10-15(22)11-9-14/h4-11,13H,2-3,12H2,1H3,(H,24,25) |
Clé InChI |
MXGSFBGJVXXGRY-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



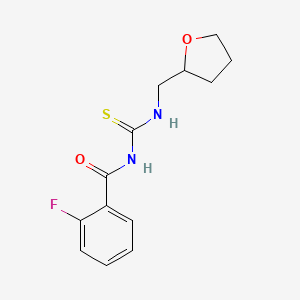
![6-benzyl-8-(4-chlorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2654589.png)

![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2654593.png)

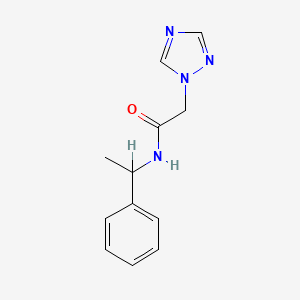
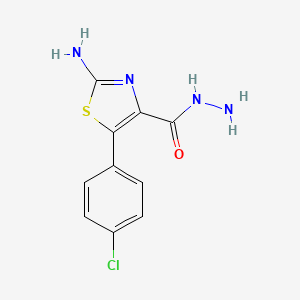
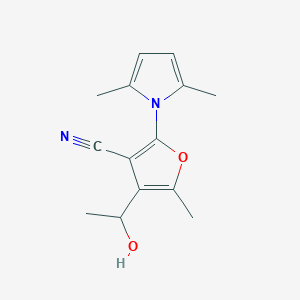

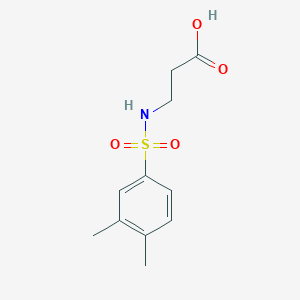
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2654604.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2654605.png)

